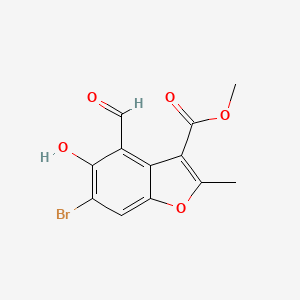

Methyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Description

Methyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a halogenated benzofuran derivative characterized by a bromine atom at position 6, a formyl group at position 4, a hydroxyl group at position 5, and a methyl ester at position 2. The presence of multiple functional groups—bromo, formyl, hydroxy, and methyl ester—confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name |

methyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO5/c1-5-9(12(16)17-2)10-6(4-14)11(15)7(13)3-8(10)18-5/h3-4,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZIXEGTNNWKPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=C(C=C2O1)Br)O)C=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.

- Molecular Formula : C13H11BrO5

- Molecular Weight : 325.13 g/mol

- CAS Number : 87145-68-4

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives of benzofuran can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.0195 mg/mL |

| Compound B | S. aureus | 0.0048 mg/mL |

| Compound C | B. subtilis | 4.69 µM |

These findings suggest that the presence of bromine and hydroxyl groups enhances the antibacterial efficacy of benzofuran derivatives .

Antifungal Activity

The antifungal potential of this compound has also been documented. Compounds with similar structures have shown effectiveness against fungal pathogens such as Candida albicans and Aspergillus species.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | C. albicans | 16.69 µM |

| Compound E | A. niger | 56.74 µM |

The structure-activity relationship (SAR) studies suggest that hydroxyl substitutions significantly improve antifungal activity .

Anticancer Properties

Emerging research highlights the anticancer properties of this compound. One study demonstrated that similar benzofuran derivatives could induce apoptosis in cancer cell lines by activating various cellular pathways.

Case Study:

A study involving a derivative of methyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran showed:

- Cell Line : Human glioma cells

- Mechanism : Induction of necroptosis and autophagy

- Outcome : Significant reduction in cell viability

This compound's ability to target multiple pathways makes it a promising candidate for further anticancer drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with structurally analogous benzofuran derivatives, focusing on substituent variations and their impact on biological activity and physicochemical parameters.

Substituent-Specific Comparisons

Brominated Derivatives

- Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III): This derivative replaces the formyl group at C4 with a dibromoacetyl group. While both compounds exhibit bromination at C6, III demonstrates higher electrophilicity due to the electron-withdrawing acetyl group, leading to increased reactivity in nucleophilic substitution reactions. However, III’s cytotoxicity against cancer cell lines is lower than that of non-halogenated precursors, a trend also observed in other brominated benzofurans .

- Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (4) : Bromination at C5 instead of C6 reduces steric hindrance near the hydroxyl group, enhancing solubility in polar solvents. Compound 4 shows significant cytotoxic activity (IC₅₀ < 10 µM) against human cancer cell lines, outperforming the target compound in preliminary assays .

Ethyl Ester Analogues

- Ethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate : Replacing the methyl ester with an ethyl ester increases the compound’s lipophilicity (higher logP), as evidenced by its molecular weight (415.3 g/mol vs. 401.2 g/mol for the methyl ester). This modification may enhance membrane permeability but could reduce aqueous solubility .

Functional Group Modifications

- Formyl vs. Acetyl Groups: The target compound’s formyl group at C4 is less electron-withdrawing than the acetyl group in derivatives like III or VI. For example, antifungal activity is notably higher in acetyl-substituted derivatives (e.g., compound V) due to improved binding to fungal cytochrome P450 enzymes .

- Hydroxy Group Position : Derivatives with hydroxyl groups at C7 (e.g., compound 5) exhibit stronger antifungal activity than those with hydroxyl groups at C5, likely due to optimized hydrogen-bonding networks with fungal cell wall components .

Research Findings and Trends

- Bromination Effects: Bromine at C6 or C5 enhances stability and resistance to metabolic degradation but generally reduces cytotoxicity compared to non-halogenated precursors .

- Ester Group Influence : Methyl esters exhibit lower logP values than ethyl esters, suggesting better solubility profiles for drug delivery applications .

- Antifungal vs. Cytotoxic Activity : Derivatives with alkoxy or acetyl groups (e.g., compound 5) prioritize antifungal activity, while hydroxylated variants (e.g., compound 4) favor cytotoxicity, highlighting substituent-driven selectivity .

Q & A

Q. What are the common synthetic routes for preparing Methyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate?

The synthesis typically involves multi-step reactions, including:

- Halogenation : Introduction of bromine via electrophilic substitution (e.g., using Br₂ or NBS in controlled conditions).

- Formylation : Application of the Vilsmeier-Haack reaction to introduce the formyl group at the 4-position.

- Esterification : Methyl ester formation using methanol under acidic or basic catalysis.

Reaction progress is monitored via thin-layer chromatography (TLC) with solvent systems like dichloromethane/methanol (9:1) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity.

- IR Spectroscopy : Identification of functional groups (e.g., carbonyl at ~1700 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray Crystallography : For unambiguous structural determination (e.g., using SHELXL for refinement) .

Q. What are the primary biological activities explored for benzofuran derivatives like this compound?

Benzofurans are studied for:

- Anticancer Activity : Inhibition of kinase enzymes or apoptosis induction.

- Antimicrobial Properties : Targeting bacterial cell walls or fungal membranes.

- Anti-inflammatory Effects : COX-2 enzyme inhibition (see analogs in ) .

Advanced Research Questions

Q. How can conflicting NMR data for the formyl and hydroxy groups be resolved?

Q. What strategies optimize the yield of the formyl group introduction at the 4-position?

- Temperature Control : Slow addition of reagents at -15°C to minimize side reactions.

- Catalyst Selection : Use of POCl₃/DMF in the Vilsmeier-Haack reaction for regioselectivity.

- Solvent Optimization : Polar aprotic solvents like DCE enhance reaction efficiency .

Q. How does the crystal structure inform reactivity and intermolecular interactions?

Q. How can discrepancies in biological activity data across studies be addressed?

- Assay Validation : Use standardized protocols (e.g., MIC for antimicrobial tests).

- Purity Assessment : HPLC (>95% purity) to rule out impurities affecting results.

- Structural Analog Comparison : Compare with ethyl or methoxy-substituted benzofurans (see for analog activities) .

Methodological Notes

- Crystallography : Use SHELX for refinement and ORTEP-3 for visualization to resolve torsional angles and bond lengths .

- Synthetic Monitoring : Employ TLC with UV-active visualization for real-time reaction tracking .

- Bioactivity Validation : Combine in vitro assays (e.g., MTT for cytotoxicity) with molecular docking (AutoDock Vina) to correlate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.